molecular formula C18H18N2O2S B2629481 3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile CAS No. 16092-97-0

3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

Cat. No. B2629481
CAS RN: 16092-97-0
M. Wt: 326.41
InChI Key: CFSPXTHUDMFZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile, also known as DMAPT, is a sulfur-containing nitrile that has been used in various scientific research applications, including organic synthesis and biochemistry. DMAPT is a versatile reagent with several advantages for laboratory experiments, including its stability, low toxicity, and high reactivity.

Scientific Research Applications

Photophysical Properties and Zwitterionic Nature

Research by Jasiński et al. (2016) delved into the zwitterionic nature of a closely related compound, highlighting its exceptionally low reactivity due to its stable E-isomer form in both solid states and dissolved in organic solvents. This study provides insight into the fundamental properties that might also relate to the behavior of 3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile in various environments, underpinning its potential in materials science, especially in the development of organic photoemitting diodes and photoluminescent materials (Jasiński et al., 2016).

Synthetic Applications

The compound's reactivity has been explored through cycloaddition reactions under high-pressure conditions, as documented by Aben et al. (2003). These reactions produce novel structures with potential applications in organic synthesis, demonstrating the compound's utility as a building block in complex organic molecules (Aben et al., 2003).

Environmentally Benign Synthesis

Pandit et al. (2016) described an environmentally friendly, multicomponent synthesis approach involving a compound with a similar sulfonyl structure. This protocol underscores the role of such chemicals in developing sustainable chemical processes, offering a pathway to synthesize medicinally relevant compounds with high yields and under mild conditions (Pandit et al., 2016).

Optical and Supramolecular Characterization

The optical properties, influenced by crystal habit and size, have been a subject of study, as seen in research by Percino et al. (2017). They reported on different emissions based on the physical characteristics of the crystals, pointing to the importance of this compound in the development of optical materials with tunable properties (Percino et al., 2017).

Antimicrobial Applications

A study by Alsaedi et al. (2019) on related sulfone derivatives showcased antimicrobial activity exceeding that of reference drugs, suggesting that modifications in the sulfone group could enhance efficacy against bacteria and fungi. This highlights the potential for developing new antimicrobial agents based on the structural framework of 3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile (Alsaedi et al., 2019).

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-14-4-10-17(11-5-14)23(21,22)18(13-19)12-15-6-8-16(9-7-15)20(2)3/h4-12H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSPXTHUDMFZPG-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.